Acetoxyacetic anhydride

Description

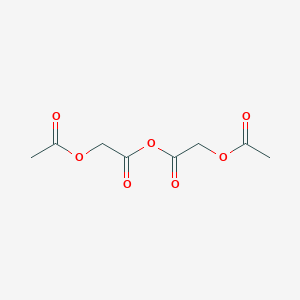

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-acetyloxyacetyl) 2-acetyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O7/c1-5(9)13-3-7(11)15-8(12)4-14-6(2)10/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFJMHFIKYREHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)OC(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441070 | |

| Record name | Acetic acid, (acetyloxy)-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25769-61-3 | |

| Record name | Acetic acid, (acetyloxy)-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Anhydride Reactivity

Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for acetoxyacetic anhydride (B1165640) is nucleophilic acyl substitution. In this mechanism, a nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group and forming the acylated product. youtube.com

In the presence of water, acetoxyacetic anhydride undergoes hydrolysis to form two molecules of the corresponding carboxylic acid. libretexts.orglibretexts.org The reaction is initiated by the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. youtube.com This is followed by a proton transfer and the departure of the carboxylate leaving group. youtube.com

The generally accepted mechanism for the hydrolysis of a symmetric anhydride like acetic anhydride, which serves as a model for this compound, proceeds as follows:

Nucleophilic attack: A water molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton transfer: A proton is transferred from the attacking water molecule to the leaving group portion of the intermediate.

Leaving group departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of carboxylic acid as the leaving group.

Final product formation: The other product is also a molecule of carboxylic acid. youtube.com

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the water molecule. youtube.comlibretexts.org

This compound reacts with alcohols to produce an ester and a carboxylic acid. libretexts.orgbyjus.com This reaction is a common method for the synthesis of esters. byjus.com The reaction with alcohols is generally slower than with acyl chlorides and may require warming. chemguide.co.uk

The mechanism for esterification with an alcohol follows the general principles of nucleophilic acyl substitution:

Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. libretexts.org

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

Leaving Group Removal: The intermediate collapses, and the carboxylate group is eliminated as a leaving group. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to a weak base, such as another alcohol molecule or the carboxylate leaving group, to yield the final ester product. chemguide.co.uk

In some cases, a base like pyridine (B92270) is used to catalyze the reaction by deprotonating the alcohol, making it a more potent nucleophile, and neutralizing the carboxylic acid byproduct. libretexts.org

The reaction of this compound with primary or secondary amines yields an amide and a carboxylic acid salt. libretexts.orgchemguide.co.uk This is a facile reaction and a common route for amide synthesis. masterorganicchemistry.com The reaction proceeds in two stages: first, the formation of the amide and a carboxylic acid, followed by an acid-base reaction between the carboxylic acid and the excess amine to form an ammonium (B1175870) carboxylate salt. libretexts.org

The mechanism involves the following steps:

Nucleophilic Attack: The nitrogen atom of the amine, being a strong nucleophile, attacks one of the carbonyl carbons of the anhydride. libretexts.org

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Proton Transfer and Leaving Group Departure: A proton is transferred from the nitrogen atom to the leaving group, which then departs as a carboxylate anion. libretexts.org The initial products are an amide and a carboxylic acid. chemguide.co.uk

Acid-Base Reaction: If an excess of the amine is present, it will react with the carboxylic acid byproduct to form an ammonium carboxylate salt. chemguide.co.uklibretexts.org

This reaction is an example of acylation, where an acyl group is transferred to the amine. chemguide.co.uk

Stereochemical Aspects in Acylation Reactions

Acylation reactions involving anhydrides like this compound are significant in organic synthesis, including in the preparation of chiral molecules. When an anhydride reacts with a chiral alcohol or amine, the stereochemistry of the resulting ester or amide is of critical importance.

If the reaction occurs at a stereocenter, the mechanism of the nucleophilic acyl substitution will determine the stereochemical outcome. In the case of acylation of a chiral alcohol with an achiral anhydride, the reaction typically proceeds with retention of configuration at the alcohol's stereocenter, as the bonds to the stereocenter are not broken during the reaction. The nucleophilic attack occurs at the carbonyl carbon of the anhydride, and the alcohol's C-O bond remains intact throughout the process.

However, in reactions where the anhydride itself might possess stereogenic centers, or in intramolecular reactions leading to cyclic products, the stereochemical landscape can be more complex. The formation of diastereomeric transition states can lead to kinetic resolution or the preferential formation of one diastereomer over another. The specific stereochemical outcomes would depend on the precise structures of the reactants and the reaction conditions.

Kinetic Studies of Anhydride-Mediated Transformations

Kinetic studies of reactions involving anhydrides provide valuable insights into their reaction mechanisms and reactivity. For instance, the rate of reaction is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

The esterification of acetic anhydride with isobutyl alcohol has been studied, revealing that the reaction does not go to completion, suggesting a reversible process. pacific.edu Kinetic data can be used to determine the order of the reaction with respect to each reactant and to calculate the activation energy, which provides a measure of the energy barrier that must be overcome for the reaction to occur. pacific.edu

In general, the reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the order: acyl chlorides > acid anhydrides > esters > amides. youtube.com This trend is related to the leaving group ability of the substituent, with chloride being a better leaving group than carboxylate.

The kinetics of esterification reactions are often studied under various conditions, including different temperatures and catalyst loadings, to optimize reaction conditions for industrial applications. researchgate.net For example, the esterification of acetic acid with various alcohols has been shown to be intrinsically controlled under certain conditions. researchgate.net

Table 1: Factors Influencing Reaction Kinetics

| Factor | Influence on Reaction Rate |

| Nucleophile Strength | Stronger nucleophiles (e.g., amines) react faster than weaker ones (e.g., alcohols, water). |

| Temperature | Increasing the temperature generally increases the reaction rate. pacific.edu |

| Catalyst | Acid or base catalysts can significantly accelerate the reaction rate. |

| Solvent | The polarity and protic/aprotic nature of the solvent can influence the stability of reactants, intermediates, and transition states, thereby affecting the rate. |

Computational Analysis of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netmdpi.com These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and transition states. solubilityofthings.comresearchgate.net

For reactions involving anhydrides, computational studies can elucidate the detailed pathway of nucleophilic attack, the structure of the tetrahedral intermediate, and the energy barrier associated with the transition state. researchgate.net For example, DFT calculations have been used to study the esterification of glycerol (B35011) with acetic anhydride, revealing that the reaction is thermodynamically more favorable than with acetic acid. researchgate.net

Computational analyses can also predict the influence of catalysts on the reaction mechanism. For instance, studies have shown how a catalyst can stabilize the transition state, thereby lowering the activation energy and accelerating the reaction. solubilityofthings.com The analysis of intrinsic reaction coordinates (IRC) can confirm that a calculated transition state correctly connects the reactants and products. mdpi.com

Table 2: Key Parameters from Computational Analysis

| Parameter | Significance |

| Activation Energy (Ea) | The energy barrier for the reaction; a lower Ea corresponds to a faster reaction rate. solubilityofthings.com |

| Reaction Energy (ΔEr) | The overall energy change of the reaction, indicating whether it is exothermic or endothermic. |

| Geometries of Intermediates and Transition States | Provides detailed structural information about these transient species, including bond lengths and angles. researchgate.netnih.gov |

| Vibrational Frequencies | Used to characterize stationary points as minima (reactants, intermediates, products) or first-order saddle points (transition states). nih.gov |

By examining these parameters, researchers can gain a deeper understanding of the factors that control the reactivity and selectivity of this compound in its various chemical transformations.

Catalytic Strategies in Anhydride Based Organic Transformations

Acid Catalysis in Acylation Reactionstorvergata.itlibretexts.org

Acylation is a fundamental transformation in organic synthesis, often involving the reaction of an acid anhydride (B1165640) with a nucleophile, such as an alcohol or an amine. libretexts.org This process can be significantly accelerated by acid catalysts, which function by activating the anhydride, making it more susceptible to nucleophilic attack. orgosolver.com Both Lewis and Brønsted acids are employed for this purpose, each operating through distinct mechanisms. While these principles are broadly applicable, the thermolysis of manganese(III) acetate (B1210297) in acetic anhydride, which produces acetoxyacetic acid as a side product, is noted to be catalyzed by both acids and bases. researchgate.net

Lewis Acid Catalysisgoogle.com

Lewis acids are electron-pair acceptors that catalyze acylation reactions by coordinating to a carbonyl oxygen of the anhydride. numberanalytics.com This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a nucleophile. numberanalytics.com This strategy is central to many classic organic reactions, including the Friedel-Crafts acylation, where an acyl group is added to an aromatic ring. organic-chemistry.org

A wide array of metallic Lewis acids have been shown to be effective for the acetylation of alcohols and other nucleophiles using acetic anhydride. researchgate.netorganic-chemistry.org Catalysts such as copper(II) triflate (Cu(OTf)₂), scandium(III) triflate (Sc(OTf)₃), and indium(III) chloride (InCl₃) have demonstrated high efficacy. researchgate.netorganic-chemistry.org The choice of catalyst can be critical, with factors like cost and reactivity influencing the selection. For instance, Cu(OTf)₂ is often preferred due to its high efficiency and lower cost compared to other triflate-based catalysts. organic-chemistry.org The proposed mechanism generally involves the Lewis acid activating the anhydride, which then reacts with the alcohol. organic-chemistry.org While these studies focus on acetic anhydride, the mechanism is fundamentally applicable to other anhydrides like acetoxyacetic anhydride.

Table 1: Performance of Various Lewis Acid Catalysts in the Acetylation of 1-Phenylethanol with Acetic Anhydride

This table is interactive. Click on the headers to sort the data.

| Catalyst | Mol% | Time (h) | Yield (%) |

|---|---|---|---|

| Cu(OTf)₂ | 2 | 2 | 98 |

| Sn(OTf)₂ | 2 | 3 | 98 |

| In(OTf)₃ | 5 | 5 | 95 |

| Sc(OTf)₃ | 0.1 | 0.5 | 99 |

| Bi(OTf)₃ | 1 | 1.5 | 98 |

Data compiled from studies on the acylation of alcohols. organic-chemistry.org

Brønsted Acid Catalysiswikipedia.orgfrontiersin.org

Brønsted acids, or proton donors, catalyze acylation reactions through a different mechanism. The catalyst protonates the carbonyl oxygen of the anhydride, which, similar to Lewis acid coordination, increases the electrophilicity of the carbonyl carbon. libretexts.orgorgosolver.com This activation facilitates the nucleophilic attack. Common Brønsted acids used for this purpose include sulfuric acid and, more recently, environmentally benign solid acids. libretexts.orgmdpi.com

Heteropolyacids (HPAs), such as Preyssler's anion ([NaP₅W₃₀O₁₁₀]¹⁴⁻), have emerged as highly efficient Brønsted acid catalysts for the acylation of aromatic compounds with acetic anhydride. icm.edu.pl These catalysts are noted for their strong acidity and can provide high yields and selectivity under mild conditions. icm.edu.pl For example, the Preyssler catalyst enables the highly para-selective acetylation of anisole (B1667542) with acetic anhydride at room temperature, achieving a 98% yield in just 15 minutes. icm.edu.pl The reaction is believed to proceed through the formation of an acylium ion intermediate, with the Brønsted acid facilitating this process. osti.gov This catalytic approach is a cornerstone of modern green chemistry efforts in acylation reactions.

Base Catalysis in Anhydride Reactivitytorvergata.itlibretexts.org

Base catalysis is another common strategy to promote reactions of anhydrides, particularly acylation. youtube.com Unlike acid catalysis, which activates the anhydride, base catalysis typically operates by activating the nucleophile. A common method involves using a basic catalyst, such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), which reacts with the anhydride to form a highly reactive acyl-pyridinium intermediate. This intermediate is then readily attacked by the nucleophile (e.g., an alcohol), transferring the acyl group and regenerating the catalyst.

Alternatively, a base can simply deprotonate the nucleophile, increasing its nucleophilicity and thereby accelerating its attack on the anhydride. orgosolver.com For instance, in the saponification (base-induced hydrolysis) of an ester or anhydride, a stoichiometric amount of a strong base like sodium hydroxide (B78521) is used. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.org This process is considered base-induced rather than base-catalyzed because the base is consumed in the reaction. libretexts.org

Heterogeneous Catalysis in Related Acyl Synthesesmdpi.comresearchgate.netcsic.esgoogle.com

Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. mdpi.comresearchgate.net In the context of anhydride chemistry, various solid acid catalysts have been developed for acylation reactions. These include zeolites, ion-exchange resins, and supported heteropolyacids. icm.edu.plresearchgate.netresearchgate.net

For example, H-BEA zeolite has been used to catalyze the acylation of various aromatic substrates with acetic anhydride. researchgate.net The reaction rate is highly dependent on the activation of the aromatic ring, while the catalyst can be deactivated by byproducts like acetic acid. researchgate.net Cation-exchanged clays, such as Fe³⁺-montmorillonite, have also been employed for the Friedel-Crafts acylation of aromatic ethers and heterocycles with acetic anhydride. google.com

Interestingly, one of the few documented catalytic processes directly related to acetoxyacetic acid involves its synthesis using a heterogeneous catalyst. A patented process describes the reaction of formaldehyde (B43269), carbon monoxide, and acetic acid (or acetic anhydride) in the presence of a sulfate-supported metal oxide catalyst, such as sulfate-supported zirconia, to produce acetoxyacetic acid. google.com

Table 2: Comparison of Heterogeneous Catalysts in Acylation and Related Syntheses

This table is interactive. Click on the headers to sort the data.

| Catalyst System | Reaction Type | Substrates | Product | Key Finding |

|---|---|---|---|---|

| H-BEA Zeolite | Friedel-Crafts Acylation | Anisole + Acetic Anhydride | p-Methoxyacetophenone | Rate dependent on substrate activation; inhibited by acetic acid. researchgate.net |

| Fe³⁺-Montmorillonite Clay | Friedel-Crafts Acylation | Anisole + Acetic Anhydride | p-Methoxyacetophenone | Achieves 25-70% conversion after 10 hours. google.com |

| Preyssler HPA | Friedel-Crafts Acylation | Anisole + Acetic Anhydride | p-Methoxyacetophenone | 98% yield and high para-selectivity at room temperature. icm.edu.pl |

| Sulfate-supported Zirconia | Carbonylative Acylation | Formaldehyde + CO + Acetic Acid | Acetoxyacetic Acid | Provides a direct synthesis route to acetoxyacetic acid. google.com |

Enantioselective Catalysis in Anhydride Applicationswikipedia.org

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, and enantioselective reactions involving anhydrides are well-established. rsc.org These reactions typically involve the use of a chiral catalyst to control the stereochemical outcome of a reaction where an anhydride is a key reactant. Common strategies include the kinetic resolution of racemic alcohols via acylation or the desymmetrization of meso-anhydrides.

While specific examples of enantioselective catalysis involving this compound are not prominent in the literature, the general principles can be illustrated with other systems. For instance, chiral phosphoric acids have been developed as highly effective Brønsted acid catalysts for a variety of asymmetric transformations. umich.edu In another example, palladium catalysis with chiral ligands like Sadphos enables the asymmetric synthesis of α-aryl quaternary amino acids and glycolic acid derivatives using azalactones, which are cyclic anhydride analogues. researchgate.net These methods highlight the potential for creating stereogenic centers with high enantioselectivity. umich.eduresearchgate.net The development of such catalytic systems for this compound could open new pathways to complex, chiral molecules.

Applications in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Acetoxyacetic anhydride (B1165640) has demonstrated its utility in the construction of these important molecular frameworks. For instance, it is employed in cyclization reactions to form various ring structures. smolecule.com One notable example is its use in the synthesis of pyridomycin, a naturally occurring antibiotic, where its reactive nature facilitates the necessary ring-closing steps. smolecule.com In the synthesis of chromone (B188151) derivatives, which are known for their pharmacological activities, acetic anhydride, a related compound, is used to induce heterocyclization, forming dihydro-1,3,4-oxadiazole rings. derpharmachemica.com This highlights the broader utility of anhydrides in creating complex heterocyclic systems. The development of novel strategies for synthesizing diverse heterocyclic arrays often involves multicomponent reactions where acylating agents, a role that acetoxyacetic anhydride can fulfill, are key to generating intermediates that undergo further cyclization. nih.gov

Preparation of Functionalized Esters and Amides

The preparation of esters and amides is fundamental in organic synthesis, and this compound provides an efficient route to functionalized derivatives. The ester group within acetoxyacetic acid, a related compound, can be converted to other esters through transesterification, a process where the acetate (B1210297) group is substituted by a different alcohol. smolecule.com This principle extends to the anhydride, which can acylate alcohols and amines to form the corresponding esters and amides. The synthesis of poly(ester amide)s (PEAs), a class of biodegradable polymers, often involves the reaction of monomers with acid anhydrides. mdpi.com For example, hydroxyl-terminated oligomers can be reacted with anhydrides to introduce acid functionalities, which can be further activated for polymerization. mdpi.com In some synthetic strategies for PEAs, acetic anhydride is used as an end-capping agent to control the molecular weight of the polymer. acs.org The formation of amide bonds, crucial in peptide synthesis and the creation of many pharmaceuticals, can be achieved by activating carboxylic acids. researchgate.net While various activating agents are used, anhydrides are a classic choice for this transformation.

Role as Derivatizing Agents in Organic Chemistry

Derivatization is a technique used to modify a compound to make it more suitable for analysis, typically by gas chromatography (GC) or mass spectrometry (MS). This compound can act as a derivatizing agent, reacting with specific functional groups to enhance volatility or improve chromatographic behavior. Acetylation with acetic anhydride is a well-established method for derivatizing compounds with amine, phenol, and alcohol groups. nih.gov Under aqueous basic conditions, it selectively derivatizes amines and phenols, while under anhydrous conditions, it also acetylates alcohols. nih.gov This selectivity is valuable in the analysis of complex biological samples containing biogenic amines and various drugs. nih.gov The resulting acetylated derivatives often exhibit improved thermal stability and chromatographic properties, allowing for more sensitive and reliable detection. nih.gov This technique is particularly useful for the analysis of chemical warfare agent degradation products, where non-volatile acidic compounds are converted into more volatile esters for GC-MS analysis.

Utility in Polymer Modification and Production

The field of polymer chemistry benefits from the reactivity of anhydrides like this compound for both polymer synthesis and modification. In the production of cellulose (B213188) acetate, a widely used polymer for films and fibers, acetic anhydride is the primary acetylating agent. wikipedia.org Similarly, anhydrides are used to modify other polymers to impart desired properties. For example, starches can be acetylated to improve their physicochemical properties for applications in food and biodegradable plastics. mdpi.com The acetylation process weakens the intermolecular bonds in starch, making it more soluble and functional. mdpi.com In the synthesis of poly(ester amide)s, anhydrides are used to create functionalized monomers or to end-cap polymer chains, thereby controlling the final properties of the material. mdpi.comacs.org The reaction of diols with anhydrides is a common strategy to introduce carboxylic acid groups into a polymer backbone, which can then be used for further modifications. mdpi.com

Applications in Multi-component Reaction Development

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. frontiersin.org These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. frontiersin.orgnih.gov Acylating agents are often crucial components in MCRs. For instance, in the Passerini and Ugi reactions, a carboxylic acid is a key reactant. organic-chemistry.orgnih.gov While this compound itself is not a direct stand-in for a carboxylic acid in all cases, the chemistry of anhydrides is closely related and can be adapted for MCRs. The development of new MCRs often involves exploring different combinations of reactants, and the reactivity of anhydrides makes them attractive candidates for inclusion. Strategies for designing new MCRs sometimes involve replacing a standard component, like a carboxylic acid, with a related but differently reactive species to access new chemical space. nih.gov The use of acylating agents in MCRs allows for the creation of highly functionalized molecules that can serve as scaffolds for the synthesis of libraries of compounds for drug discovery. nih.gov

Analytical Methodologies for Anhydride Containing Systems

Spectroscopic Characterization Techniques for Reaction Products

Spectroscopic methods are indispensable for the structural elucidation of acetoxyacetic anhydride (B1165640) and its reaction products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of acetoxyacetic anhydride and its derivatives.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For instance, in a study of poly(malic acid) copolymers, ¹H NMR was used to differentiate various malic acid environments, including chain end, linear, and branched units. rsc.org The chemical shifts of protons in acetoxyacetic acid, a related compound, have been documented, providing a reference for spectral interpretation. hmdb.cahmdb.ca

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in a molecule. In the characterization of 3-acetoxy-2-methylbenzoic anhydride, distinct resonances for the carbonyl carbons of the anhydride and ester groups were observed at 169.06 ppm and 162.14 ppm, respectively. nih.gov High-resolution ¹³C NMR has also been utilized to determine the positional distribution of fatty acids in triacylglycerols. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the characteristic functional groups of anhydrides. Acid anhydrides exhibit two distinct carbonyl (C=O) stretching peaks due to symmetric and asymmetric stretching vibrations. spectroscopyonline.com

The IR spectrum of acetic anhydride, a closely related compound, shows these characteristic C=O stretches. nist.gov

For carboxylic acids, the C=O stretching vibration is typically observed around 1700-1730 cm⁻¹. researchgate.netacs.orgorientjchem.org The presence of both anhydride and ester functionalities in this compound would result in a complex but interpretable IR spectrum.

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Gas chromatography-mass spectrometry (GC-MS) has been used to analyze esters of acetoxyacetic acid, such as the nonyl ester, providing data on the fragmentation patterns with characteristic top peaks. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique for analyzing acyl compounds, including acyl-CoA derivatives, offering high sensitivity and specificity. creative-proteomics.comacs.org The development of LC-MS/MS methods allows for the absolute quantification of a broad range of cellular acyl-CoAs. acs.org

Table 1: Spectroscopic Data for Related Compounds

| Compound | Technique | Key Observations | Reference |

|---|---|---|---|

| 3-Acetoxy-2-methylbenzoic anhydride | ¹³C NMR | Anhydride C=O at 169.06 ppm; Ester C=O at 162.14 ppm | nih.gov |

| Acetic Anhydride | IR Spectroscopy | Characteristic dual C=O stretching peaks | spectroscopyonline.comnist.gov |

| Acetoxyacetic acid, nonyl ester | GC-MS | m/z top peak at 43 | nih.gov |

| Glycolic Acid | IR Spectroscopy | C=O stretch at 1729 cm⁻¹ | orientjchem.org |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other impurities in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds.

A reverse-phase (RP) HPLC method has been developed for the analysis of acetoxyacetic acid, using a C18 column and a mobile phase of acetonitrile (B52724) and water with a phosphoric or formic acid modifier. sielc.com

Similar RP-HPLC methods are used for the separation of other organic acids, such as lactic and glycolic acids, often employing a C18 column with a buffered aqueous mobile phase. derpharmachemica.com For dicarboxylic acids, a Newcrom BH column with a mobile phase of water and perchloric acid has been utilized. sielc.com

The separation of complex mixtures of organic acids can also be achieved using polymeric macroporous adsorbents. wipo.int

Gas Chromatography (GC) GC is suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds, derivatization is often necessary.

GC has been used for the quantitative analysis of acetoxyacetic acid, where it was identified as the main product in a synthesis reaction. google.com

The analysis of acetic anhydride itself can be performed by GC to determine its purity and identify impurities. tajhizkala.ir

For compounds like iodoacetic acid, a GC-MS/MS method has been developed for its determination in biological samples, demonstrating high sensitivity and reliability. nih.govresearchgate.net

Table 2: Chromatographic Methods for Related Compounds

| Analyte | Chromatographic Method | Column | Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|---|

| Acetoxyacetic acid | RP-HPLC | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | Not specified | sielc.com |

| Glutaric Anhydride | RP-HPLC | Newcrom R1 | Acetonitrile/Water | UV (220 nm) | sielc.com |

| Acetic Anhydride | GC | Not specified | Helium | FID | tajhizkala.ir |

| Lactic and Glycolic Acid | RP-HPLC | Supelco C18 | Phosphate buffer/Acetonitrile | UV (210 nm) | derpharmachemica.com |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as enhanced volatility for GC analysis or better detectability for HPLC. libretexts.org

For anhydride-containing systems and related carboxylic acids, several derivatization strategies are employed:

Acylation: This involves reacting the analyte with an acylating agent, such as a perfluorinated acid anhydride (e.g., TFAA, PFAA, HFAA), to form a less polar and more volatile derivative. obrnutafaza.hrgcms.cz These derivatives are often more stable than silylated counterparts and are particularly suitable for GC analysis with electron capture detection (ECD). libretexts.orgobrnutafaza.hr

Alkylation/Esterification: Carboxylic acids can be converted to their corresponding esters to improve their chromatographic behavior. libretexts.org This is a common strategy for GC analysis.

Silylation: This is a widely used derivatization technique where an active hydrogen is replaced by a silyl (B83357) group (e.g., trimethylsilyl), rendering the compound more volatile, less polar, and more thermally stable for GC analysis. obrnutafaza.hr

In-situ Derivatization for Sampling: For air sampling of anhydrides like phthalic anhydride and maleic anhydride, a derivatizing agent such as veratrylamine can be coated onto a filter. osha.govdnacih.com The anhydride reacts with the agent upon collection to form a stable derivative that can then be extracted and analyzed by HPLC. osha.govdnacih.com A similar approach using 1-(2-pyridyl)piperazine (B128488) has been used for acetic anhydride. osha.gov

Table 3: Common Derivatization Reagents and Their Applications

| Reagent Type | Example Reagents | Target Functional Groups | Purpose | Reference |

|---|---|---|---|---|

| Acylating Agents | Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFAA) | Alcohols, Phenols, Amines | Increase volatility and enhance ECD response in GC | obrnutafaza.hrgcms.cz |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Acids, Alcohols, Thiols, Amines | Increase volatility, reduce polarity for GC | obrnutafaza.hr |

| Alkalyting Agents | Alcohols (for esterification) | Carboxylic acids | Improve chromatographic behavior in GC | libretexts.org |

| Amine Derivatizing Agents | Veratrylamine, 1-(2-Pyridyl)piperazine | Anhydrides | In-situ derivatization for air sampling and HPLC analysis | osha.govdnacih.comosha.gov |

Quantitative Determination Protocols for Related Acyl Compounds

Accurate quantification of this compound and related acyl compounds is crucial for process monitoring, quality control, and research.

GC with Internal Standard: The quantification of acetoxyacetic acid has been performed using GC analysis with n-heptadecane as an internal standard. google.com This method allows for the determination of the yield of the synthesized product.

HPLC with External Standard Calibration: For the quantitative analysis of anhydrides by HPLC following derivatization, a calibration curve is typically generated using standards of the derivative at various concentrations. osha.govdnacih.com For example, in the analysis of maleic anhydride, stock standards of the maleic anhydride-veratrylamine derivative (MAVA) are prepared and diluted to create analytical standards that bracket the expected sample concentrations. dnacih.com A conversion factor is applied to relate the weight of the derivative to the weight of the free anhydride. dnacih.com

LC-MS/MS for Acyl-CoAs: For complex biological matrices, LC-MS/MS provides a highly sensitive and selective method for the quantification of acyl-CoA compounds. acs.orgnih.gov This technique can overcome challenges related to the instability of these compounds in aqueous solutions. acs.orgnih.gov The use of stable isotope-labeled internal standards, such as ¹³C-acetyl-CoA and ¹³C-palmitoyl-CoA, can improve the accuracy and reproducibility of the quantification. conicet.gov.ar

Theoretical and Computational Studies of Anhydride Systems

Quantum Chemical Calculations on Reaction Energetics and Pathways

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. These calculations allow for the determination of the energies of reactants, products, transition states, and intermediates, thereby providing crucial information about reaction feasibility and kinetics.

Studies on various anhydrides demonstrate the utility of this approach. For instance, the formation of Acetic sulfuric anhydride (B1165640) from the reaction of SO₃ and CH₃COOH has been investigated using methods like M06-2X and CCSD(T). acs.org These calculations revealed that the reaction proceeds via a nearly barrierless π₂ + π₂ + σ₂ cycloaddition within a pre-reaction complex. acs.org

The hydrolysis of Acetic anhydride is another reaction extensively studied through both experimental and theoretical means. etsu.eduacs.orgresearchgate.net Computational models help to dissect the multi-step mechanism, confirming that the initial addition of water is the rate-limiting step. etsu.edu

The table below summarizes representative activation energies calculated for reactions involving anhydrides, illustrating how computational chemistry quantifies reaction barriers.

| Anhydride System | Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Finding |

|---|---|---|---|---|

| Succinic anhydride + Methylamine | Aminolysis (uncatalyzed) | B3LYP/6-311++G(d,p) | ~26-28 | Concerted mechanism is favored over stepwise. nih.gov |

| Succinic anhydride + Methylamine | Aminolysis (acid-catalyzed) | B3LYP/6-311++G(d,p) | ~10-12 | Bifunctional acid catalysis significantly lowers the barrier. nih.gov |

| N-phenylmaleamic acid + Acetic anhydride | Cyclodehydration | DFT Calculations | Not specified | Use of trifluoroacetic anhydride is predicted to lower activation barriers significantly. researchgate.net |

Molecular Dynamics Simulations of Interfacial Reaction Mechanisms

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules over time, providing a dynamic picture of molecular interactions. MD is particularly valuable for investigating processes at interfaces, such as the reaction of an anhydride at an air-water or solid-water interface, which are critical in atmospheric chemistry and materials science. core.ac.ukrsc.orglammps.org

Simulations of the air-water interface show that the properties and dynamics of water molecules at the surface differ significantly from those in the bulk. core.ac.ukresearchgate.net For instance, the dynamics of hydrogen-bond breaking and forming is faster at the interface, a phenomenon linked to more rapid translational diffusion. core.ac.ukresearchgate.net When an amphiphilic molecule like an anhydride is introduced, MD simulations can track its orientation and solvation at the interface. This is crucial for understanding reactions like hydrolysis, as the accessibility of water molecules and the local solvent structure can dramatically alter reaction rates. rsc.org

Studies on carbonic acid at the air-water interface have shown that the surface environment can stabilize the reaction's transition state, leading to an accelerated dissociation rate compared to the bulk phase. rsc.org A similar approach could be applied to the hydrolysis of Acetoxyacetic anhydride to determine if its reaction is enhanced at aqueous interfaces.

MD simulations are also used to study water structure at charged solid interfaces, which is relevant for understanding heterogeneous catalysis and surface chemistry. temple.edu These simulations reveal the formation of distinct water layers with specific orientations, which would influence the approach and reactivity of a molecule like this compound at the surface. temple.edu

Mechanistic Insights from Computational Catalysis Studies

Computational methods are essential for understanding how catalysts function at a molecular level. By modeling the interaction between a reactant, a catalyst, and other species, researchers can identify the catalytic cycle, characterize transition states, and explain the origins of catalytic activity and selectivity.

For example, computational fluid dynamics (CFD) has been combined with kinetic models to analyze the industrial synthesis of Phthalic anhydride. etasr.comresearchgate.net These simulations model the partial oxidation of o-xylene (B151617) over a V₂O₅/TiO₂ catalyst, helping to optimize reactor design and catalyst performance by identifying potential "hot spots" on the catalyst surface where exothermic reactions can lead to decreased yield. etasr.comresearchgate.net

Quantum chemical calculations have provided detailed mechanistic insights into the role of catalysts in anhydride reactions. The study of the aminolysis of Succinic anhydride showed how an acetic acid catalyst acts via a bifunctional mechanism, simultaneously donating a proton to the carbonyl oxygen and accepting a proton from the amine nucleophile through a cyclic transition state. nih.govacs.org This concerted proton transfer dramatically lowers the activation energy compared to the uncatalyzed path. nih.govacs.org Such detailed mechanistic information is vital for designing more efficient catalysts for anhydride reactions.

Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the activity or property of a chemical based on its molecular structure. chemmethod.com These models work by finding a mathematical correlation between calculated molecular descriptors (e.g., electronic, steric, or topological properties) and an experimentally measured outcome. chemmethod.comnih.gov

In the context of anhydrides, a QSAR approach could be used to predict their reactivity towards a specific nucleophile. A study on adducts of dialkylamines and cyclic anhydrides as diesel wax anti-settling additives successfully developed a QSAR model. tandfonline.com The model identified the total dipole moment as the most critical molecular descriptor for predicting the additives' performance, providing a useful guideline for designing new, more effective compounds. tandfonline.com

To develop a QSAR model for the reactivity of a series of anhydrides including this compound, one would first compute a range of descriptors for each molecule. These could include:

Electronic Descriptors: Partial charges on carbonyl carbons, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices.

These descriptors would then be correlated with experimental reactivity data (e.g., rate constants for hydrolysis) using statistical techniques like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. chemmethod.com Such a model could then be used to estimate the reactivity of new, unsynthesized anhydride structures, accelerating the discovery of molecules with desired properties.

The table below lists descriptors that have been found significant in various QSAR studies, which could be relevant for modeling anhydride reactivity.

| Descriptor Type | Example Descriptor | Potential Relevance to Anhydride Reactivity |

|---|---|---|

| Electronic | Partial charge on carbonyl carbon | Relates to the electrophilicity of the reaction center. nih.gov |

| Electronic | LUMO Energy | Lower LUMO energy generally indicates higher reactivity towards nucleophiles. iphy.ac.cn |

| Electronic | Dipole Moment | Influences intermolecular interactions and solvation. tandfonline.com |

| Steric | Molecular Volume | Describes the steric hindrance around the reactive site. nih.gov |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Emerging Research Frontiers in Anhydride Chemistry

Development of Sustainable Synthesis Approaches

No specific research was found on sustainable methods for the synthesis of acetoxyacetic anhydride (B1165640). General strategies for green anhydride synthesis exist but without specific application to this compound.

Biocatalytic Applications in Acyl Transfer Reactions

There is no available information on the use of acetoxyacetic anhydride in biocatalytic acyl transfer reactions. While biocatalysis is a significant area of research for acyl transfer, no studies have been identified that utilize this specific anhydride.

Innovation in Novel Anhydride-Based Reagent Design

Information regarding the design of novel reagents based on this compound is not available. Research on anhydride-based reagents typically focuses on more common or commercially available anhydrides.

Integration into Continuous Flow Chemistry Systems

No studies have been found that detail the integration of this compound synthesis or its use in continuous flow chemistry systems. While flow chemistry is a growing field for chemical synthesis, its application to this specific compound has not been documented.

Q & A

Q. What laboratory synthesis methods are recommended for preparing high-purity acetoxyacetic anhydride?

this compound can be synthesized via the reaction of acetoxyacetic acid with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions. Key steps include strict moisture control, inert gas purging, and purification via fractional distillation or recrystallization. Monitoring reaction completion using thin-layer chromatography (TLC) or FT-IR to confirm esterification is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic Methods : Use NMR and NMR to confirm molecular structure and assess purity. IR spectroscopy identifies characteristic carbonyl (C=O) stretches (~1800 cm) and anhydride-specific peaks .

- Titration : Quantitative acetylation followed by back-titration with NaOH (as in hydroxyl group estimation) can validate reactivity and purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation.

- Storage : Keep in airtight containers under dry, inert atmospheres (e.g., N) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in solvent-free acetylation systems?

Experimental design should evaluate variables like molar ratios (substrate:anhydride), temperature, and catalyst loading. For example, Lipozyme TL IM (immobilized lipase) has been used in solvent-free esterification of eugenol with acetic anhydride, achieving >90% yield at 50°C and a 1:2 molar ratio. Kinetic modeling (e.g., Michaelis-Menten) can refine enzyme-catalyzed pathways .

Q. How can researchers resolve contradictions in stereoselectivity outcomes during Diels-Alder reactions involving this compound?

Stereoselectivity discrepancies (endo vs. exo) arise from competing kinetic and thermodynamic controls. Computational methods (e.g., CCSD(T) for transition-state barriers) paired with experimental rate constants ( vs. ) clarify dominant pathways. For furan-maleic anhydride reactions, exo isomers dominate thermodynamically despite initial endo preference, highlighting retro-Diels-Alder reversibility .

Q. What advanced techniques quantify grafting efficiency in polymer modifications using this compound?

Acid-base back-titration after controlled hydrolysis of unreacted anhydride is a robust method. For maleic anhydride-grafted polypropylene, error analysis via FT-IR and rheological data validates grafting ratios. Correcting for residual acidity (e.g., phthalic anhydride byproducts) improves accuracy .

Q. How does remote sensing aid in analyzing this compound derivatives in complex matrices (e.g., environmental samples)?

Multispectral data (e.g., Landsat-7) combined with principal component analysis (PCA) and ratio enhancement can map anhydride derivatives in heterogeneous systems. For boric anhydride in salt lakes, density slicing of spectral bands correlates with in-situ chemical assays .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.